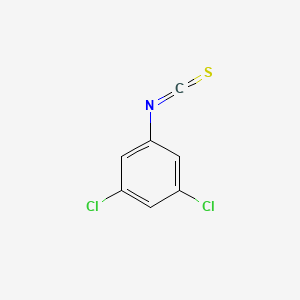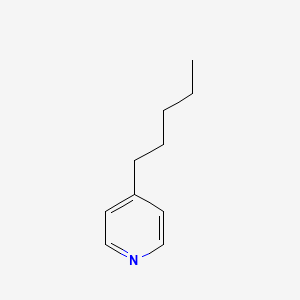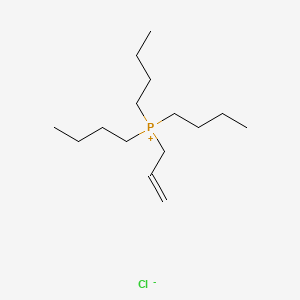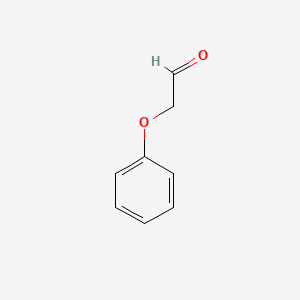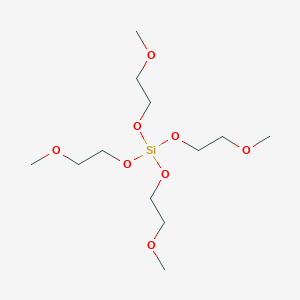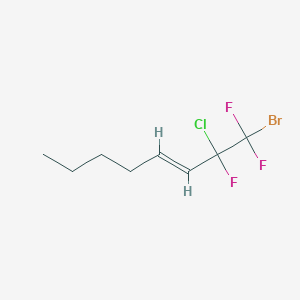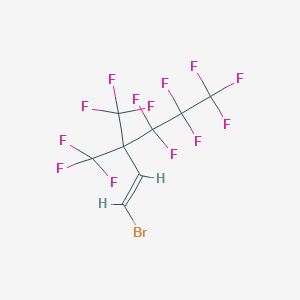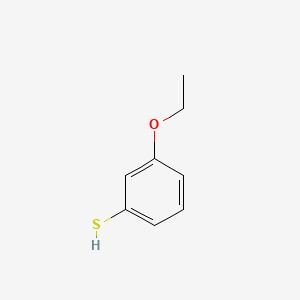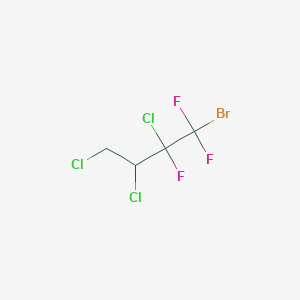
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
説明
“1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” is a chemical compound with the molecular formula C4H3BrCl3F3 . It is a fluorinated building block .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” consists of a total of 13 bonds, including 10 non-H bonds and 1 rotatable bond . The exact mass is 291.84400 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” include a density of 1.854 g/cm3 , a boiling point of 181.7ºC at 760 mmHg , and a flash point of 63.7ºC .科学的研究の応用
Metabolism and Toxicity Studies
Research has revealed the metabolism process and potential toxicity of halothane, a compound structurally similar to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. The study identified urinary metabolites of halothane, highlighting the formation of reactive intermediates that may contribute to hepatotoxicity, a concern due to its potential binding to proteins and phospholipids in the liver (Cohen et al., 1975).
Volatile Metabolites and Decomposition Products
The identification of volatile metabolites and decomposition products of halothane in patients provides insights into its breakdown and potential impacts on health. This research found specific metabolites in exhaled gases of patients, revealing details about the degradation of halothane in the body and its clinical implications (Sharp et al., 1979).
Applications in Industrial and Environmental Health
Epidemic of Liver Disease
A study investigated an epidemic of liver disease among industrial workers exposed to hydrochlorofluorocarbons (HCFCs), which are structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. This research highlighted the potential hepatotoxicity of these compounds, which are metabolized similarly to halothane, forming reactive intermediates implicated in liver toxicity (Hoet et al., 1997).
Neurologic Illness from Occupational Exposure
A report detailed the association between neurologic illness and occupational exposure to 1-Bromopropane, used as a solvent and substitute for regulated compounds. This case study underscores the potential health risks of exposure to solvents structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, emphasizing the need for awareness and effective control measures to limit exposure (MMWR, 2008).
Safety And Hazards
特性
IUPAC Name |
1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKDLFPUVNFPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371332 | |
| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
CAS RN |
664-03-9 | |
| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



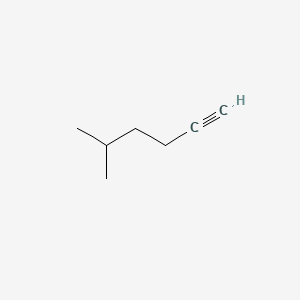



![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
